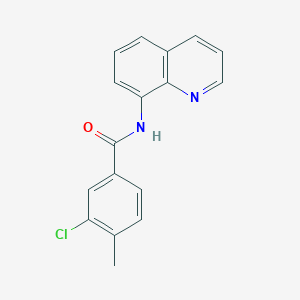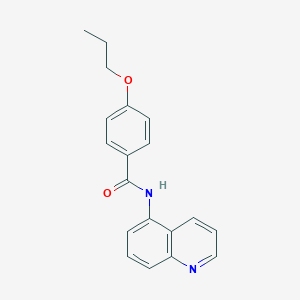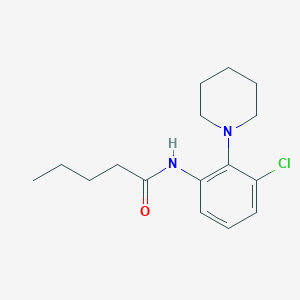![molecular formula C20H17ClN2O4S B244458 N-(3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B244458.png)
N-(3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the 4-chlorophenylthioacetyl intermediate: This step involves the reaction of 4-chlorothiophenol with acetyl chloride in the presence of a base such as sodium carbonate.
Coupling with 3-amino-4-methoxyphenyl: The intermediate is then coupled with 3-amino-4-methoxyphenyl under conditions that facilitate the formation of an amide bond.
Furamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-cyclohexyl-2-[{2-[(4-chlorophenyl)thio]acetyl}(methyl)amino]benzamide
- (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one
Uniqueness
N-(3-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE stands out due to its combination of a furan ring with a 4-chlorophenylthioacetyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C20H17ClN2O4S |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-17-9-6-14(22-20(25)18-3-2-10-27-18)11-16(17)23-19(24)12-28-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,25)(H,23,24) |
Clé InChI |
VIXODTJWCALXOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide](/img/structure/B244400.png)
